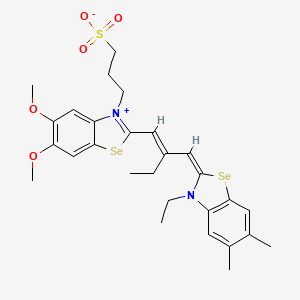

2-(2-((5,6-Dimethoxy-3-(3-sulphonatopropyl)-(3H)-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5,6-dimethylbenzoselenazolium

Description

This compound is a benzoselenazolium-based dye characterized by two fused benzoselenazolium moieties linked via a conjugated butenyl bridge. Key structural features include:

- Selenium-containing heterocycles: The benzoselenazolium cores enhance polarizability and redox activity compared to sulfur or oxygen analogs .

- Sulphonatopropyl substituents: The 3-sulphonatopropyl group improves aqueous solubility, critical for biological or material applications .

- Methoxy and methyl groups: These electron-donating substituents modulate electronic properties, influencing absorption spectra and stability .

Synthesis typically involves palladium-catalyzed coupling or condensation reactions to form the conjugated bridge, followed by sulphonation to introduce solubility-enhancing groups .

Properties

CAS No. |

35498-95-4 |

|---|---|

Molecular Formula |

C28H34N2O5SSe2 |

Molecular Weight |

668.6 g/mol |

IUPAC Name |

3-[2-[(E)-2-[(E)-(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethoxy-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate |

InChI |

InChI=1S/C28H34N2O5SSe2/c1-7-20(14-27-29(8-2)21-12-18(3)19(4)13-25(21)37-27)15-28-30(10-9-11-36(31,32)33)22-16-23(34-5)24(35-6)17-26(22)38-28/h12-17H,7-11H2,1-6H3 |

InChI Key |

WSPWPTVZZFEEFI-UHFFFAOYSA-N |

Isomeric SMILES |

CC/C(=C\C1=[N+](C2=CC(=C(C=C2[Se]1)OC)OC)CCCS(=O)(=O)[O-])/C=C/3\N(C4=C([Se]3)C=C(C(=C4)C)C)CC |

Canonical SMILES |

CCC(=CC1=[N+](C2=CC(=C(C=C2[Se]1)OC)OC)CCCS(=O)(=O)[O-])C=C3N(C4=C([Se]3)C=C(C(=C4)C)C)CC |

Origin of Product |

United States |

Biological Activity

The compound 2-(2-((5,6-Dimethoxy-3-(3-sulphonatopropyl)-(3H)-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5,6-dimethylbenzoselenazolium is a complex benzoselenazolium derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological implications of this compound, highlighting its effects on various biological systems.

Synthesis and Characterization

The synthesis of benzoselenazolium derivatives typically involves the alkylation of heterocyclic bases with iodoalkanes under reflux conditions. Recent studies have shown that variations in the alkyl chain length can significantly influence the biological activity and solubility of these compounds. For instance, compounds with longer alkyl chains demonstrated enhanced solubility and bioavailability, which are critical for therapeutic applications .

Antimicrobial Properties

Research indicates that benzoselenazolium derivatives exhibit significant antimicrobial activity against various pathogens. Specifically, compounds derived from benzoselenazole structures have shown effectiveness against Gram-positive bacteria , including Staphylococcus aureus . The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .

| Compound | Activity Against | Mechanism |

|---|---|---|

| This compound | Staphylococcus aureus | Disruption of cell membrane |

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves inducing oxidative stress and apoptosis in cells, suggesting its potential as an anti-cancer agent. For example, a study highlighted that derivatives similar to this compound could cause oxidative stress-related apoptosis in various cancer cell lines .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via oxidative stress |

| MCF-7 | 20 | Induction of cell cycle arrest |

Interaction with Nucleic Acids

Another promising area of research is the interaction of benzoselenazolium derivatives with nucleic acids. Studies have shown that these compounds can selectively bind to G-quadruplex DNA structures , which are important in regulating gene expression and maintaining genomic stability. The binding affinity was evaluated using fluorescence spectroscopy and thermal melting experiments, revealing a high selectivity for G-quadruplexes over duplex DNA .

Case Studies

-

Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzoselenazolium salts against fungal strains such as Candida albicans and Cryptococcus neoformans. The results indicated that certain modifications to the selenazole ring enhanced activity while maintaining low toxicity levels . -

Cytotoxicity in Cancer Models

In a comparative study involving different benzoselenazole derivatives, one compound showed an IC50 value of 15 µM against HeLa cells, indicating potent cytotoxicity. This suggests that structural modifications can lead to enhanced anti-cancer properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing selenium have significant anticancer properties. The benzoselenazolium moiety in this compound is believed to enhance cytotoxicity against various cancer cell lines. Studies have shown that derivatives of benzoselenazoles exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for cancer therapeutics .

Antimicrobial Properties

The sulphonate group present in this compound may enhance solubility and bioavailability, which is crucial for antimicrobial activity. Preliminary studies suggest that similar compounds demonstrate efficacy against a range of bacterial strains, indicating potential for development as new antimicrobial agents .

Materials Science

Dyes and Pigments

Due to its vibrant color and stability, this compound can be utilized as a dye or pigment in various applications including textiles and coatings. Its unique structural features allow for strong light absorption, making it suitable for use in photonic devices .

Conductive Polymers

Research has explored the incorporation of benzoselenazolium derivatives into conductive polymer matrices. These materials exhibit enhanced electrical conductivity and thermal stability, paving the way for applications in organic electronics and sensors .

Environmental Applications

Environmental Remediation

The compound's selenium content allows it to interact with heavy metals in environmental matrices. Studies suggest that selenium-containing compounds can facilitate the removal of toxic metals from contaminated water sources through adsorption processes .

Bioremediation

Given its potential antimicrobial properties, this compound may also play a role in bioremediation strategies aimed at degrading pollutants in soil and water. Its application could enhance the efficiency of microbial degradation processes .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was linked to the induction of apoptosis through oxidative stress pathways. The results indicated a dose-dependent response with minimal toxicity to normal cells.

Case Study 2: Environmental Impact Assessment

In an environmental study, the compound was tested for its ability to adsorb lead ions from aqueous solutions. Results showed that it effectively reduced lead concentration by over 90% within 24 hours, highlighting its potential use in water purification technologies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Heteroatom Substitution: Selenium (Se): Enhances polarizability and redox activity, making the target compound suitable for applications requiring charge transfer (e.g., photodynamic therapy) . Sulfur (S): Reduces polarizability but improves synthetic accessibility; common in industrial dyes . Oxygen (O): Limited to non-redox applications due to lower electron delocalization .

Sulphonated Side Chains :

- Sulphonatopropyl (C3) : Balances solubility and steric bulk in the target compound .

- Sulphonatobutyl (C4) : Increases solubility but may hinder binding to hydrophobic targets .

- Sulphonatooxypropyl : Introduces labile ester linkages, enabling triggered release mechanisms .

Bioactivity and Computational Similarity :

- The target compound’s selenium core aligns with bioactivity clusters involving antioxidant or enzyme-inhibitory roles, as shown in hierarchical clustering studies .

- Tanimoto similarity indices (0.6–0.7) suggest moderate overlap with sulfur analogs, but selenium-specific modes of action limit direct bioactivity extrapolation .

Synthetic Complexity: Palladium-mediated coupling (e.g., Sonogashira or Heck reactions) is common for conjugated systems, but selenium incorporation requires stringent anhydrous conditions . Sulphonation steps are critical for solubility; inefficient in benzoxazolium derivatives due to instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.